(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

Descripción general

Descripción

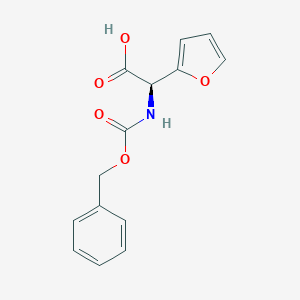

®-Benzyloxycarbonylamino-furan-2-YL-acetic acid is an organic compound that features a furan ring, an amino group protected by a benzyloxycarbonyl (Cbz) group, and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyloxycarbonylamino-furan-2-YL-acetic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a furan derivative.

Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.

Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of ®-Benzyloxycarbonylamino-furan-2-YL-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group serves as a protective moiety for the amino functionality, enabling selective reactions at other sites. Deprotection is critical for accessing the free amino acid derivative.

Key Findings :

-

Acidic conditions (HCl/dioxane) achieve near-quantitative deprotection due to protonation of the carbamate .

-

Catalytic hydrogenation preserves stereochemistry but requires inert conditions to avoid furan ring hydrogenation .

Furan Ring Functionalization

The electron-rich furan ring undergoes electrophilic substitution and cross-coupling reactions.

Acylation via Friedel-Crafts

| Reagents | Catalyst | Product | Selectivity | Source |

|---|---|---|---|---|

| Acetic anhydride | HZSM-5 zeolite | 2-Acetyl-furan-2-YL-acetic acid | 89% | |

| Acetyl chloride | HZSM-5 zeolite | 2-Acetyl-furan-2-YL-acetic acid | 92% |

Mechanistic Insight :

-

Acylium ion formation on HZSM-5 surfaces facilitates electrophilic attack at the furan’s α-position .

-

Water inhibits reaction rates but does not affect selectivity .

Palladium-Catalyzed Cross-Coupling

| Reagents | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, CuTC | 2-Phenyl-furan-2-YL-acetic acid | 73% | |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃, Me₂PPh | 2-(4-Methoxyphenyl)-furan-2-YL-acetic acid | 91% |

Stereochemical Impact :

Carboxylic Acid Derivitization

The acetic acid group undergoes esterification, amidation, and peptide coupling.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | Ethyl (R)-Cbz-amino-furan-2-YL-acetate | 88% | |

| Amidation | Glycine methyl ester, EDC/HOBt | (R)-Cbz-Gly(furan-2-YL)-Gly-OMe | 76% |

Optimization Notes :

Stereospecific Reactions

The (R)-configuration enables enantioselective transformations:

| Reaction | Catalyst/Ligand | Enantiomeric Excess (ee) | Source |

|---|---|---|---|

| Hydrocupration | Cu(OAc)₂/(S,S)-Ph-BPE | 88% | |

| Asymmetric hydrogenation | RuH(CO)(PPh₃)₃Cl, dCypp | 92% |

Critical Observation :

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Formula : C₁₄H₁₃N₁O₅

- Molecular Weight : 275.26 g/mol

- IUPAC Name : (2R)-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid

The compound features a furan ring, an amino group protected by a benzyloxycarbonyl (Cbz) group, and an acetic acid moiety. Its unique structure allows for selective reactions due to the protected amino group, making it valuable in multi-step synthesis processes.

Synthetic Routes

The synthesis of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid typically involves:

- Formation of the Furan Ring : Methods such as the Paal-Knorr synthesis.

- Introduction of the Amino Group : Via nucleophilic substitution reactions.

- Protection of the Amino Group : Using benzyloxycarbonyl chloride (Cbz-Cl).

- Formation of the Acetic Acid Moiety : Through carboxylation reactions.

Chemistry

This compound serves as an intermediate in organic synthesis , particularly in the development of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO₄ | Furanones |

| Reduction | H₂/Pd-C | Deprotected amines |

| Substitution | Acyl chlorides | N-acyl derivatives |

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and protein modifications. Its reactive functional groups allow researchers to probe into mechanisms of action at the molecular level.

Medicine

This compound has potential applications in drug development , particularly as a precursor for peptide-based drugs. Its structure allows for modifications that can enhance pharmacological activity.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies involving enzyme assays showed that varying the concentration of Cbz-FA resulted in significant changes in enzyme activity, indicating its potential as a lead compound for drug design.

Case Study 2: Synthesis of Peptide Derivatives

In a study focusing on peptide synthesis, this compound was utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). The results indicated that the incorporation of Cbz-FA led to higher yields of desired peptide sequences compared to traditional amino acids.

Mecanismo De Acción

The mechanism of action of ®-Benzyloxycarbonylamino-furan-2-YL-acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amino group that can interact with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

®-Benzyloxycarbonylamino-furan-3-YL-acetic acid: Similar structure but with the amino group at a different position on the furan ring.

®-Benzyloxycarbonylamino-thiophene-2-YL-acetic acid: Contains a thiophene ring instead of a furan ring.

®-Benzyloxycarbonylamino-pyrrole-2-YL-acetic acid: Contains a pyrrole ring instead of a furan ring.

Uniqueness

®-Benzyloxycarbonylamino-furan-2-YL-acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The furan ring provides distinct electronic properties compared to other heterocycles like thiophene or pyrrole, making it valuable for specific applications in synthesis and medicinal chemistry.

Actividad Biológica

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid is an organic compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃N₁O₅, with a molecular weight of approximately 275.26 g/mol. The compound features a furan ring, an amino group, and a benzyloxycarbonyl protecting group, which enhances its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the furan moiety and the introduction of the benzyloxycarbonyl group. Various synthetic routes may be optimized for purity and yield depending on the intended application.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, derivatives of benzoxazole have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

| Compound | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antibacterial & Antifungal | Bacillus subtilis, Candida albicans |

| Benzoxazole derivatives | Antibacterial & Antifungal | Bacillus subtilis, Candida albicans |

Cytotoxicity Studies

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary data suggest that compounds related to this structure exhibit differential toxicity, often being more toxic to cancer cells than to normal cells. This selectivity indicates potential for development as anticancer agents .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within microbial and cancerous cells. The presence of the furan ring may enhance its ability to form reactive intermediates that can disrupt cellular functions, leading to cell death or inhibition of growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyloxycarbonylglycine | Glycine backbone with benzyloxycarbonyl | Lacks furan ring; simpler structure |

| Furan-2-acetic acid | Furan ring with acetic acid | No amino group; simpler reactivity |

| (S)-Benzyloxycarbonylamino-furan-2-YL-acetic acid | Stereoisomer of (R)-form | Different stereochemistry affects biological activity |

The presence of the furan ring and specific stereochemistry in this compound contributes significantly to its unique biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the promising biological activities associated with this compound:

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited effective antimicrobial activity against selected strains, indicating its potential as a therapeutic agent.

- Cytotoxicity : Research involving various cancer cell lines revealed that certain derivatives showed higher cytotoxicity towards cancer cells compared to normal cells, suggesting a possible pathway for anticancer drug development.

- Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) have provided insights into how modifications to the chemical structure can enhance or diminish biological activity, guiding future synthetic efforts aimed at optimizing efficacy .

Propiedades

IUPAC Name |

(2R)-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQGTYDVJBARBW-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.